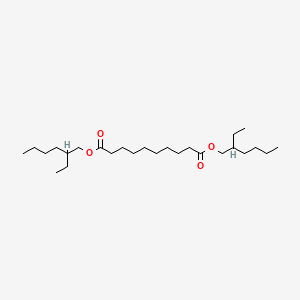

Bis(2-ethylhexyl) sebacate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHINFRRDQUWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4, Array | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025055 | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

14.7 (Air= 1), Relative vapor density (air = 1): 14.7 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024 | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale straw-colored liquid, OILY COLORLESS LIQ | |

CAS No. |

122-62-3, 29590-28-1 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosebacic acid, di-2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS47Q72Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-54 °F (NTP, 1992), -48 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Bis(2-ethylhexyl) sebacate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-ethylhexyl) Sebacate (B1225510)

Introduction

Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), is a widely used plasticizer recognized for its excellent low-temperature properties and flexibility.[1] It is an organic compound, specifically the diester of sebacic acid and 2-ethylhexanol.[1] Its chemical formula is C26H50O4.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development. The document details various catalytic and enzymatic approaches, outlines purification protocols, and presents key quantitative data in a comparative format.

Synthesis Methodologies

The predominant method for synthesizing this compound is through the direct esterification of sebacic acid with 2-ethylhexanol.[1] This process can be carried out using various catalysts or even under non-catalytic conditions at high pressures.[2][3] An alternative, greener approach involves enzymatic synthesis using lipases.

Catalytic Esterification

Catalytic esterification is the most common industrial method for producing this compound. The general reaction involves heating sebacic acid and an excess of 2-ethylhexanol in the presence of a catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the product.

A variety of catalysts can be used, each with its own advantages and disadvantages:

-

Titanate Catalysts: These are frequently used in industrial processes.[4] They offer high catalytic activity and result in a high-quality product.

-

Stannous Oxide: This non-solid acid catalyst provides high catalytic activity, shorter reaction times, and results in a lighter-colored product with a simpler post-treatment process.[5][6]

-

Sulfuric Acid: While effective, concentrated sulfuric acid can lead to side reactions at higher temperatures, resulting in a darker product and more complex purification.[6][7]

-

Solid Acid Catalysts (e.g., nano-SO42-/TiO2): These catalysts offer high activity and can be easily separated from the reaction mixture, simplifying the purification process and offering potential for recycling.[8]

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow of this compound production.

Enzymatic Synthesis

Enzymatic synthesis using immobilized lipases presents a more environmentally friendly alternative to traditional catalytic methods. This approach is conducted under milder reaction conditions, which can lead to higher product purity and easier separation. Lipozyme TL IM, Lipozyme RM IM, and Novozym 435 have been shown to be effective catalysts for this reaction.[9]

The chemical reaction for the synthesis of this compound is illustrated in the following diagram.

Caption: Chemical equation for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Titanate Catalyst

-

Esterification: Sebacic acid and 2-ethylhexanol are charged into a reaction kettle.[4]

-

The mixture is heated to 150-165°C.[4]

-

A titanate catalyst is added.[4]

-

The temperature is increased to 210-225°C to carry out the esterification.[4]

-

The reaction is monitored until the acid number is ≤ 0.20 mgKOH/g.[4]

Protocol 2: Synthesis using Stannous Oxide Catalyst

-

Esterification: Sebacic acid, 2-ethylhexanol, and stannous oxide catalyst are added to a four-neck flask equipped with a thermometer, reflux distributor, and agitator.[5][6]

-

Nitrogen is introduced, and the reaction is carried out at 200-230°C.[5][6]

Protocol 3: Synthesis using Nano-SO42-/TiO2 Catalyst

-

Esterification: The reaction is conducted with a 1:3 molar ratio of sebacic acid to 2-ethylhexanol.[8]

-

5 wt% of nano-SO42-/TiO2 catalyst is added.[8]

-

The reaction is maintained at 160°C for 2 hours.[8]

Protocol 4: Enzymatic Synthesis using Immobilized Lipase (B570770)

-

Reaction Setup: 400 mg of sebacic acid and 0.96 mL of 2-ethylhexanol (molar ratio of 3:1 alcohol to acid) are dissolved in 15 mL of cyclohexane.[9]

-

600 PLU of immobilized lipase (e.g., Lipozyme TL IM) is added.[9]

-

Incubation: The reaction mixture is incubated at 40°C for 24 hours.[9]

Purification Methods

The crude this compound obtained from synthesis requires several purification steps to remove unreacted starting materials, catalyst residues, and by-products.

A detailed workflow of the synthesis and purification process is presented below.

Caption: A step-by-step diagram of the synthesis and purification process.

Purification Protocol

-

Neutralization and Washing: The crude product is cooled to approximately 90°C.[5][6] An alkaline solution (lye) is added to neutralize any remaining acidic catalyst and unreacted sebacic acid.[5][6] This is followed by washing with water to remove the salts formed.[5][6][7]

-

Dealcoholization: Excess 2-ethylhexanol is removed, typically by distillation.[4][7]

-

Reduced-Pressure Distillation: The crude ester is then distilled under reduced pressure to separate the this compound from less volatile impurities.[4][5][6]

-

Adsorption and Filtration: The distilled product is treated with an adsorbent material like activated carbon to remove colored impurities.[4][5][6] The mixture is stirred and then filtered to yield the final high-purity product.[4][5][6] In some methods, a refining agent mixture of yellow soda ash, calcium oxide, magnesium oxide, activated carbon, and diatomite is used.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis and purification methods.

Table 1: Synthesis Conditions and Performance

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Titanate | - | 210-225 | - | 97.23 | 99.63 | [4][10] |

| Stannous Oxide | - | 200-230 | - | - | - | [5][6] |

| Sulfuric Acid | 1:1.6 (by weight) | Boiling | - | - | 99.5 | [7] |

| Nano-SO42-/TiO2 | 1:3 (molar) | 160 | 2 | >99 | - | [8] |

| Lipozyme TL IM | 1:3 (molar) | 40 | 24 | 96.94 | - | [9] |

| Lipozyme RM IM | 1:3 (molar) | 40 | 24 | 96.23 | - | [9] |

| Novozym 435 | 1:3 (molar) | 40 | 24 | 84.65 | - | [9] |

Table 2: Final Product Specifications

| Parameter | Value | Reference |

| Purity | ≥ 99.50% | [4] |

| Acid Number | ≤ 0.07 mgKOH/g | [4] |

| Color (Pt-Co) | ≤ 20 | [4] |

| Density | 0.913 - 0.917 g/cm³ | [4] |

| Flash Point | ≥ 215°C | [4] |

Conclusion

The synthesis of this compound is a well-established process, with direct catalytic esterification being the most common method. The choice of catalyst significantly impacts reaction conditions, product quality, and the complexity of purification. While traditional acid catalysts are effective, newer solid acid and enzymatic catalysts offer environmental and process advantages. The purification process is crucial for achieving the high purity required for its applications and typically involves a multi-step approach of neutralization, distillation, and adsorption. The data presented in this guide provides a valuable resource for the development and optimization of synthesis and purification protocols for this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 5. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 6. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102249911A - Preparation method of bis(2-ethylhexyl)sebacate - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

The Mechanism of Action of Bis(2-ethylhexyl) Sebacate (DEHS) as a Plasticizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate (DOS), is a high-performance plasticizer utilized across various industries to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Its efficacy, particularly in applications requiring low-temperature flexibility, stems from its distinct molecular structure and its interaction with polymer chains. This technical guide provides an in-depth analysis of the mechanism of action of DEHS as a plasticizer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Mechanism of Plasticization

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by modifying the polymer's physical properties at a molecular level. The mechanism of action for DEHS as a plasticizer can be understood through the "lubricity" and "free volume" theories.

-

Interposition and Shielding: DEHS molecules, being relatively small compared to the long polymer chains, position themselves between the rigid polymer chains (e.g., PVC). This interposition disrupts the close packing of the polymer chains and weakens the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the chains together.

-

Increased Free Volume: By separating the polymer chains, DEHS increases the "free volume" within the polymer matrix. This additional space allows for greater mobility of the polymer chains, enabling them to slide past one another more easily.

-

Lowering of Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical parameter for polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, DEHS effectively lowers the Tg of the polymer. A lower Tg means the material will remain flexible at lower temperatures.

The chemical structure of DEHS, a diester of sebacic acid and 2-ethylhexanol, contributes significantly to its performance. The long, flexible aliphatic chains of the sebacate and the branched 2-ethylhexyl groups enhance its compatibility with PVC and its efficiency as a plasticizer.

Quantitative Data on Plasticizer Performance

Table 1: Effect of DEHP Concentration on the Glass Transition Temperature (Tg) of PVC

| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |

| 0 | 82 |

| 20 | 45 |

| 40 | 15 |

| 60 | -5 |

*phr: parts per hundred parts of resin by weight.

Table 2: Typical Mechanical Properties of Unplasticized and Plasticized PVC

| Property | Unplasticized PVC (uPVC) | Plasticized PVC (with DEHS/DEHP) |

| Tensile Strength (MPa) | 40 - 60 | 15 - 30 |

| Elongation at Break (%) | 20 - 40 | 200 - 450 |

| Shore Hardness (Durometer) | D 70-85 | A 60-95 |

Table 3: Comparative Performance of DEHS (DOS) with other Plasticizers in PVC

| Property | DOS (DEHS) | DOA (Dioctyl Adipate) | DOP (DEHP) |

| Hardness, Duro A, pts | 68 | 64 | 67 |

| 100% Modulus, MPa | 6.0 | 5.2 | 6.2 |

| Elongation at Break, % | 380 | 410 | 390 |

| Tensile Strength, MPa | 12.9 | 12.6 | 14.0 |

| Brittle Point, °C | -56 | -53 | -30 |

Source: Hallstar Technical Data Sheet for DOS.[1] This data indicates the excellent low-temperature performance of DEHS (DOS) as evidenced by its low brittle point.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of plasticizers like DEHS in polymers.

Determination of Tensile Properties (ASTM D882)

This method is used to determine the tensile strength and elongation at break of thin plastic sheeting.

4.1.1 Specimen Preparation:

-

Cut rectangular test specimens from the plasticized PVC sheets with a width of 25.4 mm (1 inch) and a length sufficient for gripping in the testing apparatus (typically at least 150 mm).

-

Ensure the edges of the specimens are smooth and free of nicks or tears.

-

Measure the thickness of each specimen at several points along the gauge length to the nearest 0.0025 mm and record the average thickness.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

4.1.2 Test Procedure:

-

Set the initial grip separation on the tensile testing machine to a specified distance (e.g., 100 mm).

-

Mount the specimen in the grips, ensuring it is aligned vertically and that there is no slack.

-

Set the crosshead speed to a constant rate (e.g., 500 mm/min for routine testing, or as specified for the material).

-

Initiate the test and record the force-elongation curve until the specimen breaks.

-

Record the maximum force and the elongation at the point of rupture.

4.1.3 Calculations:

-

Tensile Strength (MPa): (Maximum Load (N)) / (Original Cross-Sectional Area (mm²))

-

Elongation at Break (%): ((Final Gauge Length (mm) - Initial Gauge Length (mm)) / (Initial Gauge Length (mm))) x 100

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (ASTM D3418)

This method is used to determine the thermal transitions of a polymer, including the glass transition temperature.

4.2.1 Sample Preparation:

-

Cut a small sample of the plasticized PVC (typically 5-10 mg) that will fit into the DSC sample pan.

-

Place the sample into an aluminum DSC pan and seal it with a lid.

-

Prepare an empty sealed aluminum pan to be used as a reference.

4.2.2 Test Procedure:

-

Place the sample pan and the reference pan into the DSC cell.

-

Heat the sample to a temperature above its expected melting point to erase any previous thermal history (e.g., heat to 200°C at a rate of 20°C/min).

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature (e.g., -50°C).

-

Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region.

-

Record the heat flow as a function of temperature.

4.2.3 Data Analysis:

-

The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.

Determination of Plasticizer Migration (ASTM D1203 - Activated Carbon Method)

This method provides an accelerated test for the loss of plasticizer from a plastic material.

4.3.1 Material Preparation:

-

Cut circular specimens of the plasticized PVC with a diameter of 50.8 mm.

-

Condition the specimens at 23 ± 2°C for 24 hours.

-

Weigh each specimen to the nearest 0.001 g.

4.3.2 Test Procedure (Method A - Direct Contact):

-

Fill a container with a specified grade of activated carbon to a depth of 12.7 mm.

-

Place a single specimen on the surface of the activated carbon.

-

Cover the specimen with another 12.7 mm layer of activated carbon.

-

Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

-

After the test period, remove the container from the oven and allow it to cool to room temperature.

-

Carefully remove the specimen from the activated carbon and wipe it clean with a soft, dry cloth.

-

Re-weigh the specimen to the nearest 0.001 g.

4.3.3 Calculation:

-

Volatile Loss (%): ((Initial Weight (g) - Final Weight (g)) / (Initial Weight (g))) x 100

Visualizations

The following diagrams illustrate the core concepts of the plasticization mechanism.

Caption: Molecular mechanism of DEHS plasticization in a polymer matrix.

Caption: General experimental workflow for characterizing plasticized polymers.

Conclusion

Bis(2-ethylhexyl) sebacate is an effective plasticizer that enhances the flexibility and low-temperature performance of polymers by physically separating polymer chains, thereby increasing free volume and lowering the glass transition temperature. The selection and concentration of DEHS must be carefully considered based on the desired end-use properties of the material, with particular attention to the potential for plasticizer migration in sensitive applications. The standardized test methods outlined in this guide provide a robust framework for the comprehensive evaluation of DEHS and other plasticizers in polymer formulations.

References

An In-depth Technical Guide to the Thermal Degradation of Bis(2-ethylhexyl) Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) sebacate (B1225510), also known as dioctyl sebacate (DOS), is a widely utilized plasticizer in various industrial applications, including in the formulation of polymers for medical devices and pharmaceutical packaging. Its thermal stability is a critical parameter that dictates its processing conditions and service life. This technical guide provides a comprehensive overview of the thermal degradation of Bis(2-ethylhexyl) sebacate, detailing its decomposition pathway, thermal stability profile, and the analytical techniques used for its characterization.

Thermal Degradation Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA). The key parameters for its thermal decomposition are summarized in the table below. For comparative purposes, data for other relevant diester plasticizers are also included.

| Diester Lubricant | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss at 350°C (%) |

| Di-2-ethylhexyl sebacate (DEHS) | ~281 | ~350 | ~15 |

| Dioctyl sebacate (DOS) | ~290 | ~370 | ~10 |

| Dihexyl sebacate (DHS) | ~250 | ~320 | ~25 |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | ~245 | ~310 | ~30 |

| Note: The data presented for diesters other than Ditetradecyl sebacate are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.[1] |

Mechanism of Thermal Degradation

The thermal degradation of this compound is believed to proceed primarily through a non-radical, intramolecular elimination reaction, specifically a β-elimination involving a six-membered cyclic transition state. This mechanism is common for esters that possess a hydrogen atom on the β-carbon of the alcohol moiety.

In this pathway, the ester's carbonyl oxygen abstracts a β-hydrogen from the 2-ethylhexyl group, leading to the concerted cleavage of the C-O ester bond. This process results in the formation of an alkene, 2-ethyl-1-hexene, and a carboxylic acid, sebacic acid. At higher temperatures, sebacic acid can undergo further decomposition reactions, such as decarboxylation.

References

Spectroscopic Profile of Bis(2-ethylhexyl) sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) sebacate (B1225510), a widely used plasticizer and solvent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for Bis(2-ethylhexyl) sebacate.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | d | 4H | -O-CH₂ -CH- |

| ~2.25 | t | 4H | -CO-CH₂ -CH₂- |

| ~1.55 | m | 2H | -O-CH₂-CH -(CH₂CH₃)- |

| ~1.2-1.4 | m | 24H | -(CH₂)₄- and -(CH₂)₃CH₃ |

| ~0.8-0.9 | m | 12H | -CH₂CH₃ and -CH(CH₂CH₃)- |

Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data[1]

| Chemical Shift (ppm) | Assignment |

| ~173.8 | C =O |

| ~67.2 | -O-CH₂ - |

| ~38.9 | -O-CH₂-CH - |

| ~34.3 | -CO-CH₂ - |

| ~30.5 | -CH₂ -CH(CH₂CH₃)- |

| ~29.0 | -CO-CH₂-CH₂ - and -CH₂ -CH₂-CO- |

| ~24.9 | -CO-CH₂CH₂-CH₂ - |

| ~23.7 | -CH(CH₂CH₃)-CH₂ - |

| ~14.0 | -CH₃ |

| ~11.0 | -CH(CH₂ CH₃)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the following significant absorption peaks.

Significant IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.[1]

Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 112 | High | [C₇H₁₂O]⁺ |

| 129 | High | [C₈H₁₇O]⁺ |

| 185 | High | [C₁₀H₁₇O₃]⁺ |

| 297 | Medium | [M - C₈H₁₇O]⁺ |

| 426 | Low | [M]⁺ (Molecular Ion) |

Note: The fragmentation pattern can be complex, and the relative intensities may vary between instruments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated solution may be required.

-

Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Preparation : Place a small drop of neat this compound directly onto the ATR crystal.[2][3]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition :

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[1] The sample must be volatilized in the ion source.[1]

-

Instrumentation : Use a mass spectrometer equipped with an electron ionization source.

-

Ionization : Bombard the gaseous sample molecules with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[4]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

In-Vitro Toxicological Profile of Bis(2-ethylhexyl) sebacate (DEHS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate, is a plasticizer used in a variety of commercial and industrial applications. Despite its widespread use, a comprehensive in-vitro toxicological profile for DEHS is notably lacking in publicly available scientific literature. This technical guide synthesizes the currently available in-vitro data on DEHS and provides context by examining the toxicological profiles of its structural analog, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and its primary metabolite, 2-ethylhexanoic acid (2-EHA). This guide also presents detailed experimental protocols for key in-vitro toxicological assays relevant to the assessment of plasticizers and outlines potential signaling pathways that may be affected by DEHS, highlighting critical areas for future research.

Introduction

Bis(2-ethylhexyl) sebacate (DEHS) is a diester of sebacic acid and 2-ethylhexanol. It is utilized as a plasticizer to impart flexibility to polymers, particularly in applications requiring low-temperature performance. As with many plasticizers, there is a potential for human exposure through migration from consumer products. Therefore, a thorough understanding of its toxicological profile is essential for risk assessment. In-vitro toxicological studies provide a crucial first step in identifying potential hazards by examining the effects of a substance on cells and cellular components in a controlled laboratory setting. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the in-vitro toxicology of DEHS.

In-Vitro Toxicological Data for this compound (DEHS)

A review of the scientific literature reveals a significant scarcity of in-vitro toxicological data specifically for this compound. The available information is summarized below.

Cytotoxicity

Genotoxicity

The genotoxic potential of DEHS has been primarily evaluated using the Ames test, a bacterial reverse mutation assay.

| Assay | Test System | Metabolic Activation | Result | Citation(s) |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [1] |

Table 1: Summary of In-Vitro Genotoxicity Data for DEHS

No publicly available data from in-vitro mammalian cell genotoxicity assays, such as the micronucleus or comet assay, were found for DEHS.

Endocrine Disruption

There is a lack of direct in-vitro evidence to characterize the potential of DEHS to interact with endocrine receptors, such as the androgen and estrogen receptors. Studies on structurally related compounds suggest this is a critical area for investigation.

Toxicological Profiles of a Structural Analog and Metabolite

Given the limited data on DEHS, examining the in-vitro toxicology of its structural analog, Di(2-ethylhexyl) phthalate (DEHP), and its primary metabolite, 2-ethylhexanoic acid (2-EHA), can provide valuable insights into potential toxicological endpoints of interest for DEHS.

Di(2-ethylhexyl) phthalate (DEHP)

DEHP is one of the most well-studied plasticizers and has been shown to exert a range of toxic effects in vitro.

-

Cytotoxicity: DEHP has been shown to induce cytotoxicity in various cell lines, with effects on cell viability and proliferation.

-

Genotoxicity: While generally negative in the Ames test, DEHP has been shown to induce DNA damage in some in-vitro mammalian cell systems.

-

Endocrine Disruption: DEHP and its metabolites are known to interact with nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane (B1237026) receptor (CAR). These interactions can disrupt endocrine signaling pathways.

2-Ethylhexanoic Acid (2-EHA)

2-EHA is a metabolite of DEHS. In-vitro studies on 2-EHA have indicated that it can induce chromosomal aberrations and sister chromatid exchanges.

Experimental Protocols for Key In-Vitro Assays

The following are detailed methodologies for key in-vitro experiments relevant to the toxicological assessment of plasticizers like DEHS. These protocols are based on established OECD guidelines and common laboratory practices.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a test substance that is toxic to cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Experimental Workflow.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of DEHS in the appropriate cell culture medium. Remove the old medium from the cells and add the DEHS dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Prepare a stock solution of MTT in phosphate-buffered saline (PBS). Add the MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of DEHS that inhibits 50% of cell viability).

This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the concentration of DEHS that causes 50% LDH release.

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.

This assay detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

In-Vitro Micronucleus Assay Workflow.

Protocol:

-

Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of DEHS, with and without metabolic activation (S9 fraction).

-

Cytokinesis Block: (Optional but recommended) Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

-

Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Analyze the slides under a microscope, scoring the number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells per concentration).

-

Data Analysis: Evaluate the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of DEHS for a short period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to measure the extent of DNA damage, typically by quantifying the percentage of DNA in the comet tail or the tail moment.

Endocrine Disruption Assays

These assays are designed to assess the potential of a substance to interfere with the endocrine system.

These competitive binding assays measure the ability of a test substance to displace a radiolabeled ligand from the AR or ER.

Protocol:

-

Receptor Preparation: Prepare a source of the receptor, such as a cytosol fraction from a target tissue (e.g., rat prostate for AR) or a purified recombinant receptor.

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-R1881 for AR) and varying concentrations of DEHS.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Determine the concentration of DEHS that inhibits 50% of the specific binding of the radioligand (IC50).

These reporter gene assays measure the ability of a test substance to activate or inhibit the transcriptional activity of the AR or ER.

Protocol:

-

Cell Transfection: Use a cell line that is responsive to androgens or estrogens and transfect it with a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase) and an expression vector for the respective receptor.

-

Cell Treatment: Treat the transfected cells with various concentrations of DEHS, alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Incubation: Incubate the cells for a sufficient time to allow for gene expression.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: Determine the concentration of DEHS that produces a half-maximal response (EC50 for agonists) or that inhibits the response to a known agonist by 50% (IC50 for antagonists).

Potential Signaling Pathways for Investigation

While direct evidence for DEHS is lacking, based on the known mechanisms of other plasticizers, the following signaling pathways are recommended for investigation in in-vitro studies of DEHS.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Many plasticizers, including DEHP, are known to activate PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation. Activation of PPARα, in particular, has been linked to liver effects in rodents.

Potential PPAR Activation Pathway for DEHS.

Endocrine Receptor Signaling

As previously mentioned, the potential for DEHS to interact with androgen and estrogen receptors should be a priority for investigation. Disruption of these pathways can have profound effects on reproductive health and development.

Conclusion and Future Directions

The in-vitro toxicological profile of this compound is largely uncharacterized. The available data is limited to a negative Ames test, leaving significant data gaps in our understanding of its potential cytotoxicity, genotoxicity in mammalian cells, and endocrine-disrupting activity. This technical guide highlights the urgent need for further in-vitro research to adequately assess the safety of DEHS.

Future studies should prioritize:

-

Cytotoxicity screening in a panel of relevant human cell lines to determine IC50 values.

-

In-vitro genotoxicity testing using the micronucleus and comet assays to assess the potential for chromosomal and DNA damage in mammalian cells.

-

Endocrine disruption assessment through androgen and estrogen receptor binding and transactivation assays.

-

Investigation of molecular mechanisms , including the potential activation of PPARs and other nuclear receptors.

A comprehensive in-vitro toxicological assessment is a critical step in ensuring the safe use of this compound in consumer and industrial products. The protocols and potential pathways outlined in this guide provide a framework for conducting such essential research.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Bis(2-ethylhexyl) sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), a widely used plasticizer. This document synthesizes available data on its persistence, degradation pathways, and potential for bioaccumulation and soil sorption. Detailed experimental protocols for key assessment methods are also provided to support further research and evaluation.

Executive Summary

Bis(2-ethylhexyl) sebacate (DEHS) is classified as readily biodegradable, indicating it is unlikely to persist in the environment. Its low potential for bioaccumulation and expected immobility in soil further mitigate environmental risk. This guide presents the available quantitative data, outlines the methodologies for its environmental assessment, and illustrates the key processes governing its environmental fate.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For DEHS, its high molecular weight, low water solubility, and high octanol-water partition coefficient (Log Kow) are key determinants of its fate.

Logical Relationships of DEHS Environmental Fate

Caption: Logical relationships governing the environmental fate of DEHS.

Biodegradability

According to the European Chemicals Agency (ECHA) registration dossier, this compound is classified as "readily biodegradable"[1]. This classification implies that it is expected to undergo rapid and ultimate degradation in most environments, including sewage treatment plants[1]. Substances that are readily biodegradable are expected to have a low potential for persistence in the environment.

Quantitative Biodegradation Data

| Parameter | Test Guideline | Result | Reference |

| Ready Biodegradability | OECD 301B (or equivalent) | > 60% in 28 days (classified as readily biodegradable) | ECHA Registration Dossier[1] |

Proposed Biodegradation Pathway

The biodegradation of this compound is proposed to occur via a two-step process initiated by enzymatic hydrolysis, followed by the degradation of the resulting alcohol and dicarboxylic acid.

-

Hydrolysis: The ester linkages of DEHS are cleaved by hydrolase enzymes, yielding sebacic acid and two molecules of 2-ethylhexanol.

-

Oxidation of Metabolites:

-

Sebacic Acid: This linear dicarboxylic acid is expected to be degraded through the β-oxidation pathway, a common metabolic process for fatty acids, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle.

-

2-Ethylhexanol: The branched alcohol, 2-ethylhexanol, is oxidized to 2-ethylhexanoic acid. Further degradation can proceed via β-oxidation, leading to smaller molecules that can be mineralized to carbon dioxide and water.

-

Proposed Biodegradation Pathway of this compound

Caption: Proposed microbial degradation pathway of DEHS.

Abiotic Degradation

Hydrolysis

The hydrolysis of this compound under environmental conditions is pH-dependent. A base-catalyzed second-order hydrolysis rate constant has been estimated, leading to the following half-lives:

| pH | Estimated Half-life |

| 7 | 7 years |

| 8 | 258 days |

This suggests that hydrolysis is not a rapid degradation process under neutral environmental conditions but becomes more significant at alkaline pH.

Photodegradation

In the atmosphere, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 12 hours, indicating that this is a relevant degradation pathway for any volatilized portion of the substance.

Soil Sorption

The mobility of a chemical in soil is determined by its tendency to adsorb to soil particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Soil Sorption Data

| Parameter | Value | Method | Classification | Reference |

| Koc | 5.6 x 10^5 | Estimated | Immobile | ECHEMI[1] |

This high estimated Koc value suggests that this compound is expected to have no mobility in soil and will strongly adsorb to soil organic matter[1].

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from the water.

Quantitative Bioaccumulation Data

Similar to soil sorption, experimental BCF values for DEHS are limited. However, an estimated BCF has been calculated based on its high log Kow.

| Parameter | Value | Method | Classification | Reference |

| BCF | 4 | Estimated | Low potential for bioconcentration | ECHEMI[1] |

This low estimated BCF value suggests that the potential for bioconcentration of this compound in aquatic organisms is low[1]. This is consistent with the expectation that readily biodegradable substances are less likely to bioaccumulate.

Experimental Protocols

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.

Objective: To determine if the test substance is "readily biodegradable."

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) based on the carbon content of the test substance.

Key Experimental Parameters:

-

Test Duration: 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The concentration should be around 30 mg/L solids in the final medium.

-

Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

-

Temperature: 22 ± 2 °C.

-

pH: Maintained between 7.4 ± 0.2.

-

Aeration: CO2-free air is bubbled through the test solution to maintain aerobic conditions.

-

CO2 Trapping: The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer.

-

Controls:

-

Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO2 production.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) is tested to verify the activity of the inoculum.

-

Toxicity Control: Test substance and reference substance are combined to assess for inhibitory effects of the test substance on the microorganisms.

-

Pass Criteria for Ready Biodegradability:

-

The percentage of biodegradation (CO2 evolution) must reach at least 60% of the ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

Experimental Workflow for OECD 301B (CO2 Evolution Test)

Caption: Experimental workflow for the OECD 301B CO2 Evolution Test.

Soil Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This test guideline is designed to determine the adsorption and desorption potential of a chemical in soil, which is crucial for assessing its mobility and distribution in the terrestrial environment.

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a known concentration. After equilibration, the concentrations of the test substance in the soil and the aqueous phase are determined.

Key Experimental Steps:

-

Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended. The soils are air-dried and sieved.

-

Preliminary Study:

-

Determine the appropriate soil-to-solution ratio.

-

Establish the time required to reach equilibrium.

-

Assess the stability of the test substance and its potential for abiotic or biotic degradation during the test.

-

-

Adsorption Phase:

-

Replicate samples of soil are agitated with solutions of the test substance at various concentrations.

-

The mixtures are equilibrated for the predetermined time.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase (optional):

-

After the adsorption phase, a portion of the supernatant is replaced with a fresh solution without the test substance.

-

The samples are re-equilibrated, and the concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis:

-

The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous solution at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Freundlich or Langmuir isotherms can be used to describe the concentration-dependent adsorption behavior.

-

Conclusion